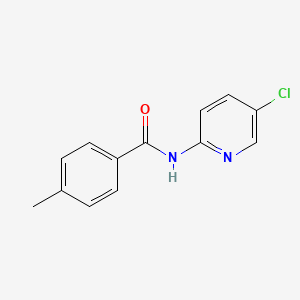![molecular formula C14H21NO3 B11862782 Butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester](/img/structure/B11862782.png)
Butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester is a chemical compound with the molecular formula C14H21NO3. This compound is an ester derivative of butanoic acid and is characterized by the presence of a phenylethylamine moiety. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester typically involves the esterification of butanoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Butanoic acid+Ethanol→Butanoic acid, ethyl ester+Water
The reaction is usually carried out under reflux conditions with a strong acid catalyst such as sulfuric acid to drive the reaction to completion. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in fixed-bed reactors is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylethylamine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing the active butanoic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, ethyl ester: A simpler ester derivative of butanoic acid.
Butanoic acid, 2-hydroxy-, ethyl ester: Another ester derivative with a hydroxyl group.
Butanoic acid, 2-amino-4,4-difluoro-, ethyl ester: An ester derivative with amino and difluoro groups.
Uniqueness
Butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester is unique due to the presence of the phenylethylamine moiety, which imparts specific biological activity and potential therapeutic effects. This distinguishes it from other butanoic acid derivatives that lack this functional group.
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
ethyl 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]butanoate |
InChI |
InChI=1S/C14H21NO3/c1-2-18-14(17)9-6-10-15-13(11-16)12-7-4-3-5-8-12/h3-5,7-8,13,15-16H,2,6,9-11H2,1H3/t13-/m0/s1 |
InChI Key |
PEAMQARNWZMBSA-ZDUSSCGKSA-N |
Isomeric SMILES |
CCOC(=O)CCCN[C@@H](CO)C1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)CCCNC(CO)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




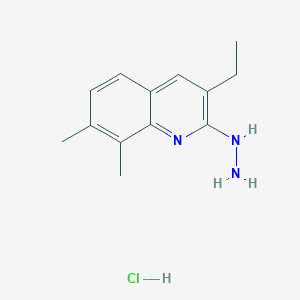

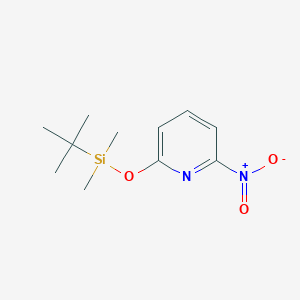
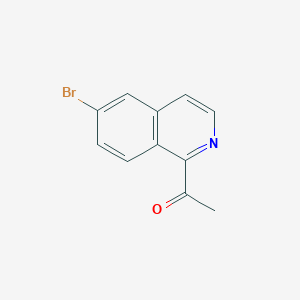
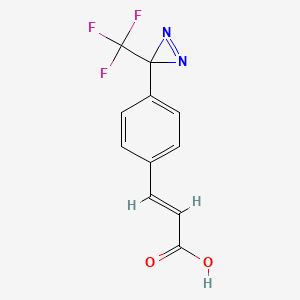
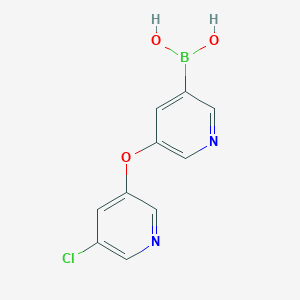
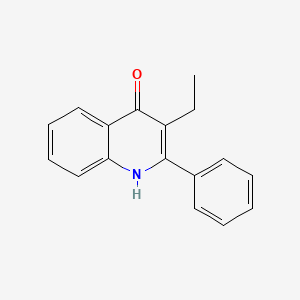

![Methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B11862783.png)


